![molecular formula C9H12N2O B3117937 N-(2-aminophenyl)-N-methylacetamide CAS No. 22902-29-0](/img/structure/B3117937.png)
N-(2-aminophenyl)-N-methylacetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene . Another compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, was synthesized and characterized by different spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved a condensation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized in a good yield .Scientific Research Applications
Chemoselective Acetylation and Synthesis Applications
N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, is obtained through the chemoselective monoacetylation of 2-aminophenol, showcasing the compound's role in drug synthesis. The process involves different acyl donors, with vinyl acetate identified as the most effective due to its irreversible reaction kinetics, highlighting the compound's utility in kinetic-controlled synthesis (Magadum & Yadav, 2018).
Infrared Spectral Analysis and Molecular Interactions
Ab initio molecular dynamics simulations have been used to study the interaction of N-methylacetamide with cations in aqueous solutions, providing insights into specific ion effects on proteins. This research offers valuable information on the molecular-level interactions and the spectroscopic signatures of these interactions, which are crucial for understanding protein behavior and function (Pluhařová et al., 2014).
Density Functional Theory (DFT) Studies
DFT calculations on N-methylacetamide have been employed to analyze the contributions of its components to the amide infrared spectrum. This research aids in the comprehension of the amide IR spectrum formation, having implications in organic chemistry, analytical chemistry, and chemical biology, thus underscoring the compound's utility in fundamental chemical research (Ji et al., 2020).
Hydrolysis Mechanism in High-Temperature Water
Investigations into the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water have utilized N-methylacetamide as a model compound. This research reveals the reaction's order and pH dependence, offering insights into the hydrolysis mechanisms of N-substituted amides, which is relevant for understanding chemical processes in extreme conditions (Duan, Dai, & Savage, 2010).
Mechanism of Action
Target of Action
N-(2-aminophenyl)-N-methylacetamide has been found to exhibit inhibitory activity against Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 (Histone Deacetylase 1) is an enzyme that plays a crucial role in the regulation of gene expression .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways. By inhibiting Bcr-Abl and HDAC1, it can impact the pathways these proteins are involved in, including cell proliferation and differentiation . The specific downstream effects can vary depending on the cellular context.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and distribution
Result of Action
The inhibition of Bcr-Abl and HDAC1 by this compound can lead to potent antiproliferative activities against certain cancer cell lines, such as human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound’s action can result in the suppression of cancer cell growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment. Additionally, factors such as pH and temperature can impact the compound’s stability and efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminophenyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLBZFBGPAGIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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